molecular formula C21H24N2O2 B14532660 Ethyl (1-butyl-2-phenyl-1H-benzimidazol-5-yl)acetate CAS No. 62467-87-2

Ethyl (1-butyl-2-phenyl-1H-benzimidazol-5-yl)acetate

Cat. No.: B14532660
CAS No.: 62467-87-2
M. Wt: 336.4 g/mol
InChI Key: KEKPUTPTSDLVQM-UHFFFAOYSA-N
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Description

Ethyl (1-butyl-2-phenyl-1H-benzimidazol-5-yl)acetate is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological and pharmacological activities. The structure of this compound consists of a benzimidazole core with ethyl, butyl, and phenyl substituents, making it a compound of interest in various scientific research fields.

Preparation Methods

The synthesis of Ethyl (1-butyl-2-phenyl-1H-benzimidazol-5-yl)acetate can be achieved through several synthetic routes. One common method involves the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate imine, which cyclizes to form the benzimidazole ring. The ethyl and butyl groups can be introduced through alkylation reactions using suitable alkyl halides. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, solvent choice, and reaction time .

Chemical Reactions Analysis

Ethyl (1-butyl-2-phenyl-1H-benzimidazol-5-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.

    Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the introduction of different functional groups. Common reagents include halogens, alkyl halides, and acyl chlorides.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Scientific Research Applications

Ethyl (1-butyl-2-phenyl-1H-benzimidazol-5-yl)acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl (1-butyl-2-phenyl-1H-benzimidazol-5-yl)acetate involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Ethyl (1-butyl-2-phenyl-1H-benzimidazol-5-yl)acetate can be compared with other benzimidazole derivatives, such as:

    Benzimidazole: The parent compound with a simpler structure and basic biological activity.

    2-Phenylbenzimidazole: A derivative with a phenyl group at the 2-position, known for its antimicrobial properties.

    1-Butyl-2-phenylbenzimidazole: A derivative with both butyl and phenyl groups, similar to this compound but without the ethyl group.

    Omeprazole: A benzimidazole derivative used as a proton pump inhibitor for treating gastric ulcers.

    Thiabendazole: An anthelmintic benzimidazole used to treat parasitic worm infections.

This compound is unique due to its specific substituents, which confer distinct chemical and biological properties .

Properties

CAS No.

62467-87-2

Molecular Formula

C21H24N2O2

Molecular Weight

336.4 g/mol

IUPAC Name

ethyl 2-(1-butyl-2-phenylbenzimidazol-5-yl)acetate

InChI

InChI=1S/C21H24N2O2/c1-3-5-13-23-19-12-11-16(15-20(24)25-4-2)14-18(19)22-21(23)17-9-7-6-8-10-17/h6-12,14H,3-5,13,15H2,1-2H3

InChI Key

KEKPUTPTSDLVQM-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)CC(=O)OCC)N=C1C3=CC=CC=C3

Origin of Product

United States

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